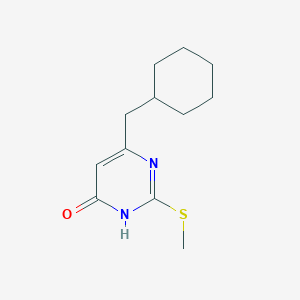

6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

4-(cyclohexylmethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-16-12-13-10(8-11(15)14-12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFFMJWJOAKCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)CC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization and Functionalization Route

One common synthetic approach starts from α-substituted β-ketoesters which undergo cyclization to form acyl enamines or 6H-1,3-oxazin-6-ones. These intermediates are then treated with primary amines to yield the functionalized pyrimidinone core, including 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one. Industrial processes optimize this route by employing metal-free catalysts and controlled reaction environments to maximize yield and purity.

Alkylation of 2-Thiouracil Derivatives

A highly effective and green method involves the alkylation of 2-thiouracil with alkylating agents such as dimethyl sulfate (for methylthio group introduction) in the presence of potassium carbonate as a mild base. This reaction can be performed under various conditions:

- Solid-phase grinding at room temperature: Reactants are ground together in a mortar and pestle for 5–10 minutes, followed by workup to isolate the product.

- Solution phase in ethanol: Stirring the reactants in ethanol with potassium carbonate for about 2 hours at room temperature.

- Using PEG-600 as a green solvent: Stirring in PEG-600 without any added base for 2 hours at room temperature.

- Microwave irradiation: Reactants sealed in a reaction tube are subjected to microwave heating at 130 °C for 5 minutes.

These methods yield high purity 6-methyl-2-(methylthio)pyrimidin-4(3H)-one analogs, which can be adapted for the cyclohexylmethyl substituent by using the corresponding alkylating agent (e.g., cyclohexylmethyl chloride).

Comparative Data on Alkylation Methods

| Method | Reaction Time | Temperature | Base Required | Yield (%) | Notes |

|---|---|---|---|---|---|

| Solid-phase grinding | 5–10 min | Room Temp | K2CO3 | ~82–90 | Solvent-free, green, rapid |

| Ethanol solution | 120 min | Room Temp | K2CO3 | 89–97 | Conventional, easy workup |

| PEG-600 solvent | 120 min | Room Temp | None | 85–92 | Green solvent, base-free |

| Microwave irradiation | 5 min | 130 °C | None | 89–96 | Fastest method, energy-efficient |

Note: Yields are based on methylthio derivatives; similar yields expected for cyclohexylmethyl analogs with appropriate alkylating agents.

Mechanistic Insights

- In the alkylation of 2-thiouracil derivatives, the sulfur atom acts as a nucleophile attacking the alkylating agent.

- PEG-600 likely facilitates the reaction by dissolving both reactants and stabilizing the thiolate anion via chelation, eliminating the need for an external base.

- Microwave irradiation accelerates the reaction by rapid heating and enhanced molecular interactions, reducing reaction time drastically without compromising yield.

Industrial Considerations

- Industrial synthesis prioritizes high yield, purity, and environmentally benign conditions.

- Metal-free catalysis and solvent selection (e.g., PEG-600 or ethanol) are important to reduce toxic waste.

- Reaction parameters such as temperature, time, and reagent ratios are optimized for scalability.

- Purification typically involves recrystallization from ethanol to achieve the desired purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization of β-ketoesters | α-substituted β-ketoesters, primary amines | Versatile, allows functionalization | Multi-step, may require catalysts |

| Alkylation of 2-thiouracil | 2-thiouracil, alkylating agent (e.g., cyclohexylmethyl chloride), K2CO3 or PEG-600, solvent or solvent-free | High yield, green methods, rapid | Requires suitable alkylating agent |

| Microwave-assisted alkylation | Same as above, microwave irradiation at 130 °C | Fastest method, energy efficient | Requires microwave reactor |

Análisis De Reacciones Químicas

Types of Reactions

6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.

Substitution: The cyclohexylmethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidinones.

Substitution: Various alkyl or aryl derivatives of the original compound.

Aplicaciones Científicas De Investigación

6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .

Comparación Con Compuestos Similares

Key Observations :

- Synthetic Yields : The target compound exhibits higher yields (72–89%) compared to analogs requiring transition-metal catalysis (e.g., 23% for Pd-catalyzed derivatives) .

- Substituent Impact : Bulkier groups at position 6 (e.g., naphthalen-1-ylmethyl) reduce reaction efficiency, while smaller groups (e.g., methyl) simplify synthesis .

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations :

- Lipophilicity: The cyclohexylmethyl group increases LogP (3.2) compared to polar analogs like 2-amino-6-chloropyrimidin-4(3H)-one (LogP 0.8), suggesting enhanced membrane permeability .

- Thermal Stability : Higher melting points correlate with rigid substituents (e.g., naphthyl vs. cyclohexylmethyl) .

Key Observations :

- Antiviral Potential: The naphthalen-1-ylmethyl analog shows potent HIV-1 inhibition (EC50 0.8 μM), likely due to enhanced π-π interactions with viral targets .

- Antimicrobial Activity : The target compound’s derivatives exhibit moderate activity against Gram-positive bacteria, suggesting the methylthio group may enhance membrane disruption .

Actividad Biológica

6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidinone family. Characterized by a cyclohexylmethyl group and a methylthio group attached to the pyrimidinone ring, this compound has garnered interest due to its diverse biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₁₁H₁₅N₃OS

- Molecular Weight : 225.32 g/mol

- CAS Number : 2098095-78-2

Synthesis Methods

The synthesis of 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one can be achieved through various synthetic routes, often involving cyclization reactions of α-substituted β-ketoesters. Optimizing reaction conditions is crucial for achieving high yields and purity.

Antimicrobial Properties

Research indicates that compounds similar to 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidinones can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimidinones

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one | Escherichia coli | TBD |

| Staphylococcus aureus | TBD | |

| Mycobacterium tuberculosis | TBD |

Note: TBD (To Be Determined) indicates that specific MIC values for this compound are yet to be published.

The biological activity of 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one may involve its interaction with specific enzymes or receptors. The compound could inhibit enzyme activity by binding to the active site or modulate receptor functions, leading to effects such as cell proliferation inhibition or apoptosis induction.

Case Studies

- Antimicrobial Activity Study : A recent study investigated the antimicrobial properties of various pyrimidinones, including derivatives similar to 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one. The results indicated significant antibacterial activity against multiple strains, suggesting potential applications in treating infections caused by resistant bacteria .

- Cancer Research : Another study explored the anticancer potential of pyrimidinone derivatives, highlighting their ability to induce apoptosis in cancer cell lines. The structural features of these compounds play a crucial role in their bioactivity, with specific substituents enhancing their efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of a pyrimidinone precursor. For example, methylation of the thio group in 6-methyl-2-thiopyrimidin-4(3H)-one can be achieved using dimethyl sulfate (DMS) in K₂CO₃/EtOH or methyl iodide (MeI) in MeONa/MeOH, both yielding high product purity (~80-90%) . Optimization involves controlling temperature (reflux vs. room temperature) and solvent choice (polar aprotic solvents like DMF enhance reactivity). Post-synthetic modifications, such as introducing cyclohexylmethyl groups, require coupling agents like EDCI or DCC under inert atmospheres .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns, particularly the cyclohexylmethyl and methylthio groups. For example, the methylthio group appears as a singlet near δ 2.5 ppm in ¹H NMR . Mass spectrometry (HRMS or LC-MS) validates molecular weight, while elemental analysis confirms purity (>95%). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard for purity assessment. Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) followed by LC-MS to detect hydrolysis or oxidation by-products. The methylthio group is prone to oxidation, requiring storage under nitrogen or with stabilizers like BHT .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound, particularly for antiviral applications?

- Methodological Answer : SAR studies focus on substituent effects at the C-2 (methylthio) and C-6 (cyclohexylmethyl) positions. For instance, replacing cyclohexylmethyl with smaller alkyl groups (e.g., ethyl) reduces HIV-1 reverse transcriptase inhibition by >50%, as shown in DB-02 derivatives . Computational docking (AutoDock Vina) identifies binding interactions with RT’s hydrophobic pocket (ΔG ~ -9.2 kcal/mol), guiding rational design .

Q. How do resistance mutations in viral targets (e.g., HIV-1 RT) impact the efficacy of this compound?

- Methodological Answer : Site-directed mutagenesis (e.g., K103N or Y181C mutations in RT) reduces binding affinity by disrupting hydrophobic interactions with the cyclohexylmethyl group. Phenotypic resistance assays (IC₅₀ shifts from 0.8 nM to >50 nM) quantify resistance profiles. Combinatorial therapy with non-nucleoside RT inhibitors (e.g., efavirenz) can overcome resistance synergistically (combination index <0.5) .

Q. What experimental approaches are used to evaluate metabolic stability and toxicity in preclinical studies?

- Methodological Answer : In vitro microsomal assays (human liver microsomes, 1 mg/mL protein) measure metabolic half-life (t₁/₂). CYP450 inhibition screening (e.g., CYP3A4 IC₅₀ >10 µM indicates low risk). Cytotoxicity is assessed via MTT assays on MT-4 cells (CC₅₀ >100 µM suggests selectivity). DB-02, for example, showed no cytotoxicity at therapeutic doses (CC₅₀ = 132 µM) .

Q. How can regioselective functionalization of the pyrimidinone core be achieved for targeted drug design?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables regioselective aryl substitution at C-6. For example, using p-tolylboronic acid with Pd(PPh₃)₄ in dioxane/water (100°C, 12h) yields 6-aryl derivatives with >70% yield . Protecting the 4(3H)-one group with trimethylsilyl chloride prevents undesired side reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported antiviral IC₅₀ values: How should researchers validate data across studies?

- Resolution : Variability in IC₅₀ (e.g., 0.8 nM vs. 2.5 nM) arises from differences in assay protocols (cell lines, viral strains). Standardization using WHO-recommended MT-4 cells and NL4-3 HIV-1 strain improves reproducibility. Meta-analysis of peer-reviewed data (e.g., PubChem BioAssay) identifies consensus values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.